

Primate Oral Administration Study of Soraprazan

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Compound Focus: Soraprazan

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The table below summarizes the key parameters and findings from a 52-week oral toxicity study in cynomolgus monkeys (*Macaca fascicularis*), which is the most relevant study for your request [1].

Parameter	Details
Animal Model	Cynomolgus monkeys (<i>Macaca fascicularis</i>) [1]
Administration Route	Oral [1]
Dosage Levels	6, 12, and 24 mg/kg/day [1]
Dosing Frequency	Once daily [1]
Study Duration	52 weeks [1]
Primary Observation	Inhibition of gastric acid secretion [1]
Reported Outcome	The drug "can play a role in inhibiting gastric acid secretion" [1].

Experimental Protocol for Oral Primate Study

While the search results do not provide a complete step-by-step protocol, the following methodology can be reconstructed from the available data for a long-term oral administration study in primates [1]:

- **Test Article Formulation**

- **Compound: Soraprazan** [1].
- **Formulation Preparation:** The specific vehicle used is not detailed in the available sources. For in-life administration, the compound must be dissolved or suspended in an appropriate, biocompatible solvent for oral gavage.

- **Animal Husbandry and Group Allocation**

- **Species:** Cynomolgus monkeys (*Macaca fascicularis*) [1].
- **Housing:** Standard laboratory housing conditions should be maintained with a controlled light-dark cycle (e.g., 12 hours light/12 hours dark) and ad libitum access to food and water [2].
- **Grouping:** Animals are typically assigned to different experimental groups, including:
 - **Treatment Groups:** Receiving **Soraprazan** at 6, 12, and 24 mg/kg/day.
 - **Control Group:** Receiving the vehicle only.

- **Dosing and Monitoring**

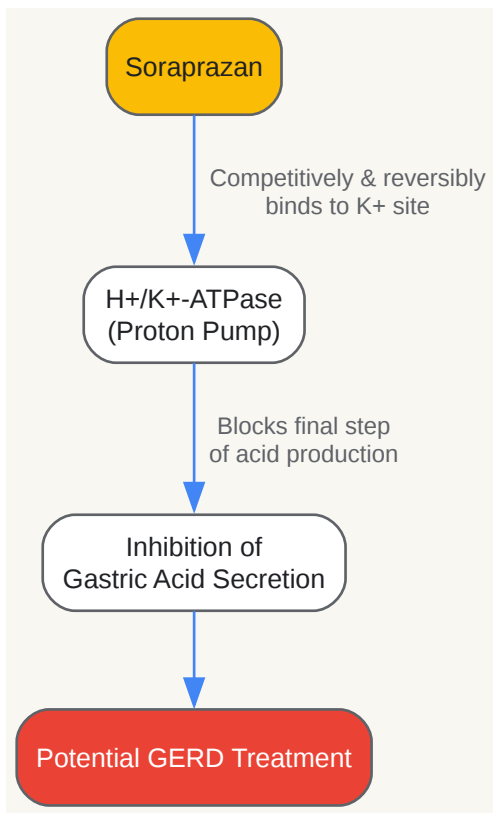
- **Administration:** The test article is administered orally via gavage, once daily [1].
- **Duration:** The dosing regimen is continued for 52 weeks [1].
- **In-Life Observations:** Daily monitoring for signs of morbidity, behavioral changes, and clinical symptoms. Body weight and food consumption are measured and recorded at regular intervals.

- **Endpoint Analysis**

- **Primary Efficacy Assessment:** Measurement of gastric acid secretion inhibition, likely through established physiological or biochemical markers [1].
- **Toxicology Assessment:** At the end of the study, animals are euthanized, and a full necropsy is performed. This includes gross pathological examination and histopathological analysis of major organs to assess potential toxicity.

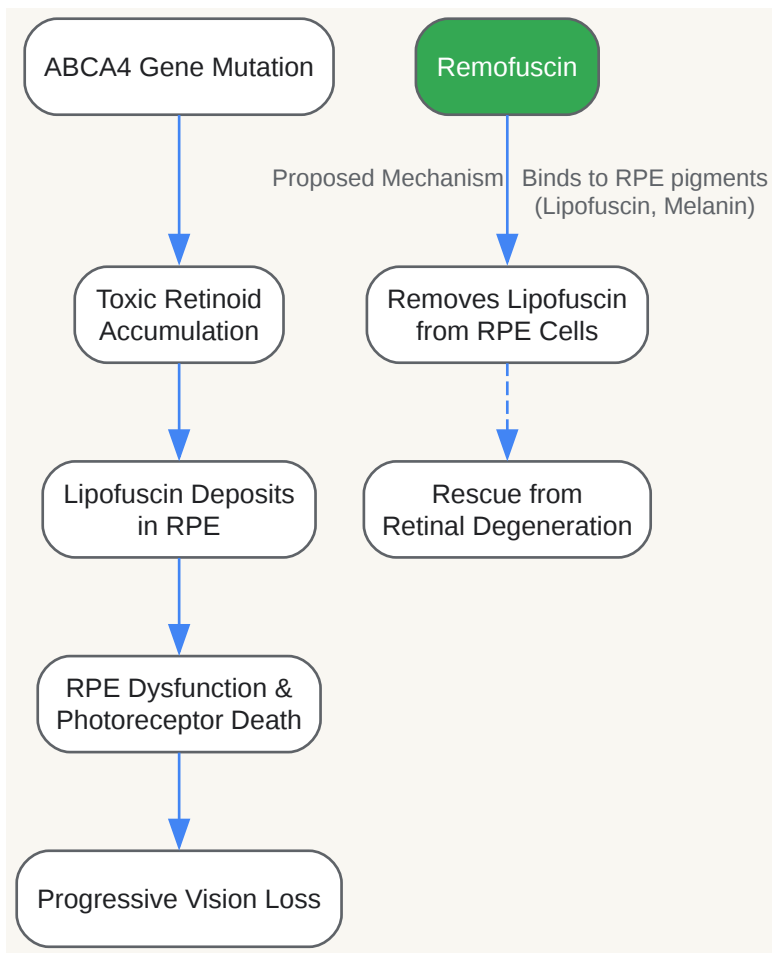
Contextual Information on Soraprazan

The following diagrams and information provide crucial context for **Soraprazan's** mechanism and its repurposing for a new therapeutic area.



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Figure 1. Soraprazan's original mechanism as a gastric acid inhibitor.



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Figure 2. Soraprazan (Remofuscin) repurposed for Stargardt disease.

- **Original Indication and Mechanism: Soraprazan** was initially developed as a **potassium-competitive acid blocker (P-CAB)** [3] [1]. It is a potent, reversible inhibitor of the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells, with an IC₅₀ of 0.19 μM in isolated gastric glands [1]. It binds competitively to the potassium site of the pump, thereby inhibiting the final step of gastric acid secretion [1].
- **Drug Repurposing as Remofuscin:** The international non-proprietary name for the drug remains **Soraprazan**, but it has been renamed **Remofuscin** for its application in ophthalmology [4]. It has been granted orphan drug designation in both the USA and Europe for the treatment of Stargardt disease (STGD1) [2].

- **New Mechanism of Action:** Research has revealed that Remofuscin can selectively bind to pigments (lipofuscin, melanin, and melanolipofuscin) in the retinal pigment epithelium (RPE) and effectively **remove accumulated lipofuscin**, a toxic autofluorescent material [2] [5]. This process, termed "lipofuscinolysis," is the basis for its investigation in treating retinal degenerative diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) [5].
- **Current Clinical Trial:** Based on this new mechanism, an oral formulation of the drug (Remofuscin) is being evaluated in a multi-national, Phase II, double-masked, placebo-controlled proof-of-concept trial known as the **STArgardt Remofuscin Treatment Trial (STARTT)** [4]. This trial is investigating the safety and efficacy of a 20 mg oral dose of Remofuscin administered for 24 months to patients with genetically confirmed STGD1 [4].

Research Implications and Notes

- **Focus on Toxicology:** The primate study's primary focus was likely on long-term toxicology and safety, which is a critical step before human clinical trials for the original gastrointestinal indication.
- **Route of Administration:** For the ophthalmic indication, both oral and intravitreal injection routes are being explored. The STARTT clinical trial uses an oral formulation [4], while preclinical mouse model studies often use intravitreal injection to achieve direct local exposure [2].
- **Data Gaps:** The available search results confirm the existence and basic parameters of the primate oral study but do not provide exhaustive raw data on pharmacokinetics (e.g., C_{max}, T_{max}, AUC, half-life) or detailed histopathological findings.

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